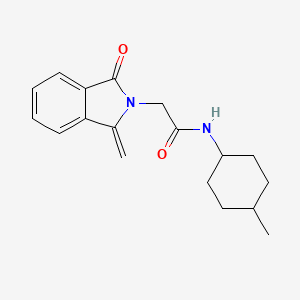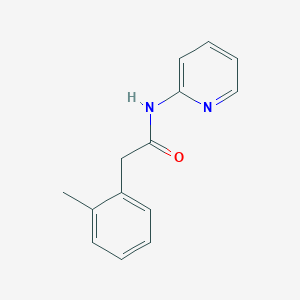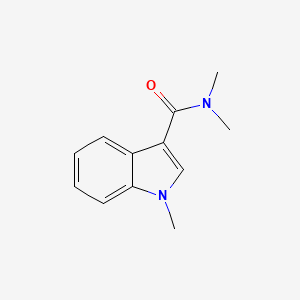
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is thought to work by interacting with specific cellular targets and disrupting key biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include the inhibition of certain enzymes and the modulation of various cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure, which allows for precise targeting of specific cellular pathways. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. Some possible areas of interest include further exploring its potential therapeutic applications, investigating its mechanism of action in more detail, and developing new synthesis methods for this compound. Additionally, research could focus on identifying potential side effects and toxicity concerns associated with the use of this compound in various research applications.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone can be achieved through a variety of methods, including chemical reactions and organic synthesis. One commonly used method involves the reaction of 2-bromo-4-methylquinoline with azetidine-1-carboxylic acid, followed by reaction with thioacetic acid. This process results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-9-14(16-13-6-3-2-5-12(11)13)19-10-15(18)17-7-4-8-17/h2-3,5-6,9H,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDXLWCRXBILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)




![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)



![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
